Bienvenue dans la boutique en ligne BenchChem!

Cariprazine

Dopamine D3 receptor receptor binding affinity partial agonist pharmacology

Cariprazine (Vraylar) is a third-generation atypical antipsychotic that functions as a dopamine D3-preferring D3/D2 receptor partial agonist and 5-HT1A receptor partial agonist. It is FDA-approved for the treatment of schizophrenia, acute manic/mixed episodes of bipolar I disorder, depressive episodes associated with bipolar I disorder, and as adjunctive therapy to antidepressants for major depressive disorder (MDD).

Molecular Formula C21H32Cl2N4O
Molecular Weight 427.4 g/mol
CAS No. 839712-12-8
Cat. No. B15616828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine
CAS839712-12-8
Molecular FormulaC21H32Cl2N4O
Molecular Weight427.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)
InChIKeyKPWSJANDNDDRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cariprazine (CAS 839712-12-8) Procurement Guide: Differential Evidence vs. D2/D3 Partial Agonist Atypical Antipsychotics


Cariprazine (Vraylar) is a third-generation atypical antipsychotic that functions as a dopamine D3-preferring D3/D2 receptor partial agonist and 5-HT1A receptor partial agonist [1]. It is FDA-approved for the treatment of schizophrenia, acute manic/mixed episodes of bipolar I disorder, depressive episodes associated with bipolar I disorder, and as adjunctive therapy to antidepressants for major depressive disorder (MDD) [2]. Unlike the majority of atypical antipsychotics that act primarily as D2 antagonists or balanced D2 partial agonists, cariprazine demonstrates a pharmacodynamic fingerprint characterized by high-affinity D3 binding (Ki = 0.085 nM) that is approximately 5- to 8-fold more potent than its D2 binding (Ki = 0.49 nM for D2L, 0.69 nM for D2S) [3]. This receptor selectivity profile is central to its differentiation from in-class comparators.

Why Cariprazine Cannot Be Simply Interchanged with Aripiprazole, Brexpiprazole, or Other Atypical Antipsychotics


Although cariprazine shares the D2/D3 partial agonist mechanism with aripiprazole and brexpiprazole, receptor binding profiles differ substantially: cariprazine demonstrates approximately 10-fold higher D3 affinity (Ki = 0.085 nM) compared with aripiprazole (Ki = 0.80 nM) and brexpiprazole (Ki = 1.10 nM) [1]. The functional consequence is a 3- to 10-fold greater D3 vs. D2 selectivity for cariprazine over aripiprazole [2]. This differential D3 engagement is pharmacologically meaningful because D3 receptors are concentrated in the ventral striatum and limbic circuits regulating motivation and reward, whereas D2 receptors predominate in the dorsal striatum mediating motor function [3]. PET imaging in patients with schizophrenia has confirmed cariprazine achieves 76% D3 receptor occupancy vs. 45% D2 occupancy at 1 mg/day, with a ~3-fold difference in plasma EC50 (D3 = 3.84 nM, D2 = 13.03 nM) [4]. Furthermore, cariprazine exhibits an exceptionally long elimination half-life driven by the active metabolite didesmethyl-cariprazine (1–3 weeks), contrasting with aripiprazole (~75 hours) and brexpiprazole (~91 hours), which has direct implications for steady-state attainment and missing-dose handling [5]. These differences make in-class substitution pharmacokinetically and pharmacodynamically unpredictable.

Cariprazine — Product-Specific Quantitative Differential Evidence Against Comparators


D3 vs. D2 Receptor Selectivity: Cariprazine Shows 6- to 10-Fold Higher D3 Affinity vs. Aripiprazole

Cariprazine demonstrates substantially higher affinity and selectivity for the dopamine D3 receptor compared to both aripiprazole and brexpiprazole. According to Vraylar prescribing information, cariprazine has a D3 Ki of 0.085 nM vs. D2L Ki of 0.49 nM (5.8-fold selectivity), whereas aripiprazole shows D3 Ki of 0.80 nM vs. D2 Ki of 0.34 nM, and brexpiprazole shows D3 Ki of 1.10 nM vs. D2 Ki of 0.30 nM [1]. In functional assays, cariprazine exhibited 3- to 10-fold greater D3 vs. D2 selectivity compared with aripiprazole, with higher D3 antagonist-partial agonist affinity [2]. The D3/D2 selectivity ratio for cariprazine is approximately 6- to 8-fold in vitro [3].

Dopamine D3 receptor receptor binding affinity partial agonist pharmacology

PET-Confirmed Preferential D3 Over D2 Occupancy in Schizophrenia Patients at Low Doses

In a clinical PET imaging study using the D3/D2 radioligand [11C]-(+)-PHNO in eight patients with schizophrenia, cariprazine demonstrated preferential binding to D3 over D2 receptors in vivo. At the lowest dose (1 mg/day), mean D3 receptor occupancy reached 76% while D2 receptor occupancy was only 45%, confirming selectivity for D3 over D2 at clinically relevant low doses [1]. The exposure-response analysis further quantified this selectivity with an approximately 3-fold difference in plasma EC50 values (D3 = 3.84 nM vs. D2 = 13.03 nM) after 2 weeks of dosing [1]. At higher doses (12 mg/day), near-complete occupancy (~100%) was achieved for both receptors, indicating that D3 selectivity is most pronounced at lower dose ranges [1]. This in vivo PET evidence confirms that cariprazine occupies D3 receptors preferentially at therapeutic dosing, a property not demonstrated for aripiprazole or brexpiprazole in comparable PET studies.

PET imaging D3 receptor occupancy translational pharmacology

Head-to-Head Negative Symptom Superiority Over Olanzapine in Schizophrenia

In a prospective head-to-head comparative trial conducted at Santosh Medical College (India), 60 patients with schizophrenia were randomized to cariprazine (1.5-6 mg/day) or olanzapine (10-20 mg/day) for 6 weeks [1]. At endpoint, cariprazine demonstrated statistically significant superiority in reducing negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS): cariprazine SANS score 39.90 ± 19.25 vs. olanzapine 55.37 ± 16.22 (p = 0.005) [1]. Conversely, olanzapine showed greater improvement in positive symptoms (SAPS: 38.13 ± 18.45 vs. cariprazine 45.80 ± 20.33; p = 0.008). Both treatments significantly improved overall psychopathology (BPRS), though not significantly different from each other [1]. Additionally, cariprazine displayed a more favorable tolerability profile on the UKU Side Effect Rating Scale (2.97 ± 3.42 vs. 3.07 ± 3.63; p < 0.001) [1]. This 'division of labor' pattern—cariprazine superior for negative symptoms, olanzapine for positive symptoms—provides direct clinical evidence for differential treatment selection.

negative symptoms schizophrenia head-to-head clinical trial

Favorable Metabolic Profile: Lower LDL Cholesterol vs. Olanzapine and Superior Weight Gain Profile

In a large network meta-analysis of 100 randomized controlled trials evaluating 18 antipsychotics for schizophrenia treatment, cariprazine was associated with the most favorable LDL cholesterol profile: a reduction of −5.02 mg/dL, whereas olanzapine treatment was associated with the worst LDL change (+7.72 mg/dL) [1]. For comparison, aripiprazole and brexpiprazole were associated with increases in HDL cholesterol, while cariprazine was uniquely associated with reductions in LDL [1]. The same analysis ranked cariprazine among the antipsychotics with the most favorable metabolic safety profile, alongside aripiprazole, brexpiprazole, lurasidone, and ziprasidone [1]. In the head-to-head comparison with olanzapine, cariprazine showed a numerically more favorable tolerability profile on the UKU Side Effect Rating Scale (2.97 ± 3.42 vs. 3.07 ± 3.63; p < 0.001) [2]. Unlike olanzapine and clozapine, which are associated with substantial weight gain (4.29 kg for olanzapine LAI at ED95), cariprazine has not been associated with clinically significant weight gain in short-term controlled trials [3].

metabolic adverse effects LDL cholesterol weight gain

Extended Half-Life via Active Metabolite Didesmethyl-Cariprazine: 1-3 Weeks vs. 75-91 Hours for Aripiprazole/Brexpiprazole

Cariprazine possesses the longest effective half-life among all approved atypical antipsychotics due to its pharmacologically active metabolite didesmethyl-cariprazine (DDCAR). The parent compound has a half-life of 2-5 days, while DDCAR has an elimination half-life of 1-3 weeks (14-21 days) [1]. Median time to achieve 90% steady state is approximately 5 days for cariprazine and desmethyl-cariprazine (DCAR), but 21 days for DDCAR [2]. Plasma exposure to DDCAR exceeds that of the parent drug several-fold under standard dosing conditions [3]. In contrast, aripiprazole has a mean elimination half-life of approximately 75 hours (~3 days) and brexpiprazole approximately 91 hours (~4 days) [4]. The extended half-life of total active cariprazine species means that dose changes require weeks to reach new steady-state concentrations, but also provides a pharmacokinetic buffer against symptom relapse following missed doses [1]. Both DCAR and DDCAR exhibit receptor binding profiles and functional activities highly similar to the parent drug [5].

pharmacokinetics half-life drug adherence

Reduced Disability Burden in MDD: Real-World Comparison of Cariprazine vs. Brexpiprazole and Aripiprazole

In a real-world analysis using U.S. claims databases (MarketScan), patients with MDD receiving adjunctive cariprazine (n=224) were compared to those receiving brexpiprazole (n=643) or aripiprazole (n=2931) on disability outcomes [1]. After inverse probability of treatment weighting to balance baseline characteristics, cariprazine demonstrated significantly greater reductions in all-cause disability outcomes vs. brexpiprazole: −0.23 disability claims (P<0.05), −25.27 disability days (P<0.001), and −$4,577.08 in disability costs (P<0.01) [1]. Cariprazine also showed significantly greater reduction in mental health-related disability days vs. brexpiprazole (−12.07 days, P<0.05) [1]. Compared to aripiprazole, cariprazine was associated with significantly greater reductions in all-cause disability costs (−$3,275.91, P<0.01) and mental health-related disability costs (−$2,196.36, P<0.05) [1]. These findings suggest that adjunctive cariprazine may reduce the disability burden associated with MDD more effectively than other dopamine partial agonist antipsychotics.

major depressive disorder real-world evidence disability outcomes

Cariprazine: Best-Fit Scientific and Industrial Application Scenarios Based on Quantitative Differential Evidence


Schizophrenia with Predominant Negative Symptoms: Cariprazine as First-Line Atypical Antipsychotic

For research protocols, clinical trials, or healthcare formulary decisions focused on schizophrenia patients with prominent negative symptoms (avolition, anhedonia, social withdrawal, blunted affect, alogia), cariprazine is supported by the only published head-to-head trial demonstrating superior SANS score reduction versus olanzapine (39.90 vs. 55.37; p = 0.005) [1]. The mechanistic rationale—D3-preferring partial agonism with PET-confirmed preferential D3 occupancy (76% D3 vs. 45% D2 at 1 mg/day) [2]—aligns with the neuroanatomical distribution of D3 receptors in motivation and reward circuits. In contrast, olanzapine remains the stronger candidate for patients with predominant positive symptoms, based on the same trial (SAPS: 38.13 vs. 45.80; p = 0.008) [1]. Procurement decision-makers should note that cariprazine and olanzapine are complementary rather than interchangeable in this context.

Major Depressive Disorder with Inadequate Antidepressant Response: Adjunctive Cariprazine for Disability Reduction

For healthcare payers, integrated delivery networks, or health technology assessment bodies evaluating adjunctive atypical antipsychotics for MDD, cariprazine offers real-world evidence of reduced disability burden compared to brexpiprazole and aripiprazole. The claims-based analysis demonstrates 25.27 fewer all-cause disability days per patient vs. brexpiprazole (P<0.001) and $4,577.08 lower disability costs (P<0.01), along with $3,275.91 lower all-cause disability costs vs. aripiprazole (P<0.01) [3]. These pharmacoeconomic data, combined with cariprazine's approved indication for adjunctive MDD treatment [4], position cariprazine as the preferred dopamine partial agonist for MDD augmentation when disability reduction is a prioritized endpoint.

Patients with Cardiovascular or Metabolic Comorbidity Requiring Antipsychotic Therapy

For patient populations with pre-existing obesity, diabetes, dyslipidemia, or established cardiovascular disease who require antipsychotic treatment for schizophrenia or bipolar disorder, cariprazine offers a quantitatively favorable metabolic profile. The network meta-analysis by Pillinger et al. ranked cariprazine among the 'safest' antipsychotics for metabolic outcomes, uniquely associated with LDL cholesterol reduction (−5.02 mg/dL) compared to the LDL increase with olanzapine (+7.72 mg/dL) [5]. Short-term controlled trials confirm cariprazine is not associated with clinically significant weight gain, metabolic abnormalities, or prolactin elevation [6]. While aripiprazole and brexpiprazole share a generally favorable metabolic profile, cariprazine is the only agent among the three to demonstrate an LDL-lowering effect rather than HDL-raising effect, which may be preferred in patients with elevated LDL as their primary lipid abnormality [5].

Medication Adherence Risk Management: Cariprazine for Patients with History of Non-Adherence

For clinical settings where medication non-adherence poses a high risk of psychotic relapse (e.g., assertive community treatment teams, forensic psychiatry, long-acting injectable refusal), cariprazine's unique pharmacokinetic profile provides a pharmacologically built-in safety margin. The active metabolite didesmethyl-cariprazine has a half-life of 1-3 weeks, compared to ~3-4 days for aripiprazole and brexpiprazole [6]. This means that after treatment discontinuation, therapeutic plasma levels of total active drug are maintained for substantially longer with cariprazine than with any other oral atypical antipsychotic, potentially reducing the speed and severity of symptom rebound following missed doses. However, the extended half-life also requires careful management of washout periods when transitioning to other antipsychotics, as steady-state changes take approximately 3 weeks to fully manifest [7]. This property is particularly relevant for depot-naïve patients, those in shared-care arrangements with primary care, and in decentralized clinical trial settings where visit frequency is limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cariprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.